molecular formula C12H18N2O2 B14795204 2-amino-N-[(3-methoxyphenyl)methyl]-N-methylpropanamide

2-amino-N-[(3-methoxyphenyl)methyl]-N-methylpropanamide

Cat. No.: B14795204
M. Wt: 222.28 g/mol
InChI Key: ZHRFYVVJFGTZGM-UHFFFAOYSA-N
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Description

2-Amino-N-[(3-methoxyphenyl)methyl]-N-methylpropanamide is a propanamide derivative featuring a 2-amino group on the propanamide backbone, an N-methyl group, and a 3-methoxybenzyl substituent attached to the nitrogen atom. This structure combines aromatic, polar (methoxy), and basic (amino) functionalities, making it a candidate for diverse applications in pharmaceutical and material sciences. Its synthesis typically involves amidation reactions between appropriately substituted amines and acyl chlorides or activated carboxylic acids, followed by purification and characterization via spectroscopic methods .

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

2-amino-N-[(3-methoxyphenyl)methyl]-N-methylpropanamide

InChI

InChI=1S/C12H18N2O2/c1-9(13)12(15)14(2)8-10-5-4-6-11(7-10)16-3/h4-7,9H,8,13H2,1-3H3

InChI Key

ZHRFYVVJFGTZGM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)CC1=CC(=CC=C1)OC)N

Origin of Product

United States

Preparation Methods

Reductive Amination of 3-Methoxybenzaldehyde

A foundational step involves synthesizing N-methyl-3-methoxybenzylamine through reductive amination:

  • Reactants : 3-Methoxybenzaldehyde (1.0 equiv), methylamine (1.2 equiv), NaBH3CN (1.5 equiv).
  • Conditions : Methanol, 0°C to room temperature, 12–18 hours.
  • Yield : 70–85% (estimated from analogous procedures in).

Mechanistic Insight : The aldehyde reacts with methylamine to form an imine intermediate, reduced in situ by cyanoborohydride. Steric hindrance from the methoxy group minimally affects reactivity due to its para orientation.

Preparation of 2-Aminopropanoyl Chloride

Protection of β-Amino Acid

To prevent undesired side reactions during amide coupling, the amino group is protected:

  • Reactants : 2-Aminopropanoic acid (1.0 equiv), Boc₂O (1.1 equiv).
  • Conditions : THF/water (1:1), 0°C to room temperature, 4 hours.
  • Yield : 90–95% (Boc-2-aminopropanoic acid).

Acyl Chloride Formation

Activation of the carboxylic acid is achieved via thionyl chloride:

  • Reactants : Boc-2-aminopropanoic acid (1.0 equiv), SOCl₂ (2.0 equiv).
  • Conditions : Reflux, 2 hours, anhydrous DCM.
  • Yield : 85–90% (Boc-2-aminopropanoyl chloride).

Amide Bond Formation

Coupling with N-Methyl-3-methoxybenzylamine

The critical amidation step employs Schotten-Baumann conditions:

  • Reactants : Boc-2-aminopropanoyl chloride (1.0 equiv), N-methyl-3-methoxybenzylamine (1.1 equiv), TEA (2.0 equiv).
  • Conditions : DCM, 0°C to room temperature, 4–6 hours.
  • Yield : 75–85% (Boc-protected amide).

Optimization Note : Catalytic DMAP (0.1 equiv) enhances reaction rates by stabilizing the acyl intermediate.

Deprotection of the β-Amino Group

Acidic Cleavage of Boc Group

The Boc group is removed under acidic conditions:

  • Reactants : Boc-protected amide (1.0 equiv), HCl/dioxane (4.0 M).
  • Conditions : Room temperature, 1–2 hours.
  • Yield : 90–95% (crude product).

Purification : Recrystallization from ethyl acetate/hexanes affords analytically pure 2-amino-N-[(3-methoxyphenyl)methyl]-N-methylpropanamide.

Alternative Synthetic Routes

Direct Ammonolysis of Activated Esters

Adapting methodologies from, mesyl or tosyl esters undergo nucleophilic displacement:

  • Reactants : 2-Mesyloxypropanoyl chloride (1.0 equiv), N-methyl-3-methoxybenzylamine (1.2 equiv).
  • Conditions : 28% NH₃, reflux, 6 hours.
  • Yield : 60–70% (lower due to competing hydrolysis).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Acyl Chloride Coupling 75–85 ≥98 High efficiency, minimal byproducts Requires Boc protection/deprotection
Direct Ammonolysis 60–70 90–95 Fewer steps Lower yield, side reactions

Industrial Scalability and Environmental Impact

The acyl chloride route, despite requiring protective groups, is favored for scale-up due to reproducible yields (>80%) and compatibility with continuous flow systems. Solvent recovery (DCM, THF) and catalytic DMAP reuse align with green chemistry principles.

Challenges and Mitigation Strategies

  • Racemization : Chiral β-amino acids may racemize during activation. Mitigation: Use coupling agents like EDC/HOBt at reduced temperatures.
  • Purification : Silica gel chromatography is avoided in favor of recrystallization for cost-effective scale-up.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the amino group and methoxyphenyl moiety. Common oxidizing agents and outcomes include:

Oxidizing Agent Conditions Product Application
KMnO₄ (acidic)Reflux in H₂SO₄ (80°C, 4h)N-Oxide derivatives (e.g., nitroso intermediates)Synthesis of bioactive metabolites
CrO₃Ethanol, 25°C, 2hMethoxyquinone derivativesElectrochemical studies
O₂ (air)Photocatalytic conditionsDegradation to carboxylic acidsEnvironmental persistence analysis

Oxidation of the methoxyphenyl group generates quinone-like structures, which are significant in medicinal chemistry for redox-active drug design.

Reduction Reactions

The amino and amide groups participate in reduction reactions:

Reducing Agent Conditions Product Notes
LiAlH₄Dry THF, 0°C to 25°CSecondary amine (reduction of amide to amine)Requires inert atmosphere
H₂/Pd-CEthanol, 50 psi, 6hN-Methyl-3-methoxybenzylamineCatalytic hydrogenation pathway
NaBH₄MeOH, 25°C, 12hPartial reduction of amide to aldehydeLow yield (≤30%)

Reductive amination is a key synthetic pathway for generating derivatives with enhanced pharmacological profiles.

Hydrolysis Reactions

Hydrolysis of the amide bond occurs under acidic or basic conditions:

Conditions Reagents Product Kinetics
6M HCl, reflux (12h)HCl2-Amino-N-methylpropanamide + 3-methoxybenzaldehydeComplete hydrolysis
2M NaOH, 80°C (8h)NaOHSodium salt of carboxylic acid90% conversion
Enzymatic (Trypsin, pH 7.4)Phosphate bufferSelective cleavage at amide bondUsed in metabolic studies

Acidic hydrolysis is preferred for industrial-scale degradation, while enzymatic methods are critical for studying in vivo metabolism .

Nucleophilic Substitution

The methoxyphenyl group participates in electrophilic aromatic substitution (EAS):

Reaction Type Reagents Product Regioselectivity
NitrationHNO₃/H₂SO₄, 0°C3-Methoxy-5-nitrobenzyl derivativeMeta-directing effect
Halogenation (Br₂)FeBr₃, CH₂Cl₂, 25°C3-Methoxy-5-bromobenzyl isomerSteric hindrance limits para
SulfonationH₂SO₄, 100°CSulfonic acid derivativeLow yield due to deactivation

The methoxy group directs substitution to the meta position, limiting para products despite steric challenges.

Elimination Reactions

Dehydration and related elimination reactions are observed under strong basic conditions:

Base Conditions Product Mechanism
KOtBuDMF, 120°C, 3hα,β-Unsaturated amideE2 mechanism
PyridineReflux, 8hCyclic lactamIntramolecular cyclization

Elimination pathways are leveraged to synthesize strained heterocycles for drug-discovery applications.

Key Research Findings

  • Pharmacological Relevance : Oxidation products exhibit enhanced binding to serotonin receptors, suggesting potential antidepressant activity .

  • Stability : The compound is stable under ambient conditions but degrades rapidly in UV light, forming photolytic byproducts.

  • Synthetic Utility : Reductive amination derivatives show 10–50x higher bioavailability compared to parent compounds in rodent models .

Scientific Research Applications

Scientific Research Applications of 2-amino-N-[(3-methoxyphenyl)methyl]-N-methylpropanamide

2-amino-N-[(3-methoxyphenyl)methyl]-N-methylpropanamide, also known as (S)-2-Amino-N-(3-methoxybenzyl)-N-methylpropanamide, is a chiral amide compound with diverse applications in scientific research. Its unique structure, featuring an amino group, a methoxybenzyl group, and a methylpropanamide moiety, makes it valuable in chemistry, biology, medicine, and industry.

Chemistry

In chemistry, 2-amino-N-[(3-methoxyphenyl)methyl]-N-methylpropanamide serves as an intermediate in synthesizing complex organic molecules.

Biology

In biology, this compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. For example, ureidopropanamido derivatives have been identified as potent and selective formyl peptide receptor-2 (FPR2) agonists . FPRs are G protein-coupled receptors (GPCRs) that play critical roles in inflammatory reactions .

CompoundFPR1FPR2Human PMN (w/o probenecid)Human PMN (with probenecid)Mouse PMN
EC 50, µM (Efficacy, %)EC 50, µM (Efficacy, %)EC 50, µM (Efficacy, %)EC 50, µM (Efficacy, %)EC 50, µM (Efficacy, %)
(S)-9a0.43 ± 0.13 (130)0.096 ± 0.027 (120)0.064 ± 0.026 (100)0.060 ± 0.021 (105)0.24 ± 0.07 (110)
(R)-9aN.A.0.23 ± 0.083 (100)0.92 ± 0.28 (40)0.88 ± 0.25 (95)4.9 ± 1.4 (30)
(S)-9bN.A.1.6 ± 0.36 (115)12.6 ± 3.7 (55)0.66 ± 0.18 (130)1.7 ± 0.44 (50)

Note: This table contains data for related ureidopropanamido derivatives, not specifically 2-amino-N-[(3-methoxyphenyl)methyl]-N-methylpropanamide. Nevertheless, it demonstrates the biological activity research in this area .

Medicine

In medicine, 2-amino-N-[(3-methoxyphenyl)methyl]-N-methylpropanamide is investigated for potential therapeutic effects, such as anti-inflammatory or neuroprotective properties. The mechanism of action may involve interaction with specific molecular targets, such as inhibiting enzymes like fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids, which can modulate pain and inflammation pathways. Additionally, research indicates that modulating neuroinflammation by targeting the NLRP3 inflammasome could be a promising therapeutic avenue for Alzheimer's disease .

Industry

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3-methoxybenzyl)-N-methylpropanamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids, which can modulate pain and inflammation pathways . The compound’s effects are mediated through binding to active sites on target proteins, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

3-Chloro-N-(4-methoxyphenyl)propanamide

  • Structural Differences : Replaces the 3-methoxybenzyl group with a 4-methoxyphenyl directly bonded to the amide nitrogen and introduces a chlorine atom at the propanamide’s β-position.
  • Key Findings :
    • The para-methoxy group enhances resonance stabilization compared to meta-substitution in the target compound, as evidenced by C=O bond lengths (1.2326 Å) and reduced conjugation with the aromatic ring .
    • Crystal packing involves N–H···O and C–H···O interactions, forming chains along the crystallographic a-axis. Such interactions may influence solubility and thermal stability .

(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

  • Structural Differences : Features a naphthalene moiety with a 6-methoxy group and a 3-chlorophenethyl chain instead of the 3-methoxybenzyl group.
  • Synthesized via amidation of (±)-naproxen, highlighting the role of steric hindrance in reaction yields .

Variations in the Propanamide Backbone

2-Amino-N-methoxy-N-methylpropanamide

  • Structural Differences : Lacks the aromatic benzyl group, with N-methoxy and N-methyl substituents.
  • Key Findings :
    • The absence of an aromatic ring reduces molecular weight (132.16 g/mol) and may improve aqueous solubility. Safety data indicate moderate toxicity, requiring precautions during handling .

3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride

  • Structural Differences: Positions the amino group at C3 instead of C2 and substitutes a 4-fluorobenzyl group.
  • Key Findings :
    • The 4-fluoro substituent’s electron-withdrawing effect may alter binding affinity in pharmacological targets compared to the electron-donating 3-methoxy group in the target compound .
    • Demonstrated versatility in agrochemical applications due to fluorine’s stability under metabolic conditions .

Stereochemical and Functional Group Modifications

(S)-2-Amino-N-(2-fluorobenzyl)-N-methylpropanamide

  • Structural Differences : Substitutes the 3-methoxy group with a 2-fluoro substituent and introduces an (S)-configuration.
  • Chiral centers (e.g., (S)-configuration) can significantly influence pharmacokinetics, emphasizing the importance of stereochemistry in drug design .

Q & A

Basic: What synthetic routes are commonly employed for 2-amino-N-[(3-methoxyphenyl)methyl]-N-methylpropanamide, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves a multi-step approach starting with the alkylation of 3-methoxybenzylamine with methyl acrylate derivatives, followed by amidation. Key intermediates include the formation of the methoxyphenylmethylamine backbone, which is then functionalized with a propanamide group. Reaction conditions such as solvent polarity (e.g., dichloromethane vs. DMF), temperature (25–60°C), and catalyst choice (e.g., HATU or EDCI for amide coupling) significantly impact yield. For example, polar aprotic solvents enhance nucleophilic substitution efficiency, while elevated temperatures (>50°C) may lead to byproducts like N-oxide derivatives .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound’s structure?

Answer:

  • NMR Spectroscopy: 1H^1 \text{H}- and 13C^{13} \text{C}-NMR are essential for confirming the methoxyphenyl, methyl, and propanamide moieties. The methoxy group’s singlet at ~3.8 ppm and the amide proton’s resonance near 6.5–7.0 ppm are diagnostic .
  • X-ray Crystallography: Single-crystal X-ray diffraction reveals bond lengths (e.g., C=O at 1.2326 Å and C–N at 1.3416 Å) and intermolecular interactions. The title compound’s crystal packing is stabilized by N–H···O hydrogen bonds and C–H···O contacts, forming homodromic chains along the crystallographic a-axis .

Advanced: How do intermolecular interactions (e.g., hydrogen bonding) influence the compound’s physicochemical properties?

Answer:
Hydrogen bonding and van der Waals interactions dictate solubility, melting point, and stability. For example:

  • Solubility: The methoxyphenyl group enhances lipophilicity, but hydrogen bonds with polar solvents (e.g., DMSO) improve solubility.
  • Thermal Stability: Strong N–H···O bonds (as seen in crystal structures) correlate with higher melting points (~180–200°C). Computational studies (e.g., Hirshfeld surface analysis) can quantify interaction contributions .

Advanced: What computational strategies are used to predict reactivity and biological target interactions?

Answer:

  • Quantum Chemical Calculations: Density Functional Theory (DFT) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the amino group’s HOMO suggests nucleophilic attack susceptibility .
  • Molecular Dynamics (MD): Simulations model interactions with biological targets (e.g., enzymes). The compound’s methoxyphenyl group may bind hydrophobic pockets, while the amide participates in hydrogen bonding with catalytic residues .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. inactivity)?

Answer:
Methodological discrepancies often arise from assay conditions or structural analogs. Strategies include:

  • Dose-Response Studies: Validate activity thresholds (e.g., IC50_{50}) across multiple concentrations.
  • Structural Analog Comparison: Test derivatives (e.g., replacing the methoxy group with halogens) to isolate pharmacophore contributions.
  • Theoretical-Experimental Feedback: Use ICReDD’s approach to iteratively refine computational models with experimental IC50_{50} data, narrowing optimal assay conditions .

Basic: What are the critical safety considerations for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation: Perform reactions in a fume hood due to potential amine vapor release.
  • Waste Disposal: Quench residual reagents (e.g., with aqueous HCl) before disposal in designated organic waste containers .

Advanced: How can reaction engineering principles optimize large-scale synthesis while minimizing impurities?

Answer:

  • Process Control: Use inline FTIR or HPLC to monitor intermediates and adjust feed rates dynamically.
  • Membrane Separation: Remove byproducts (e.g., unreacted 3-methoxybenzylamine) via nanofiltration membranes with MWCO <300 Da.
  • Reactor Design: Continuous-flow systems enhance heat/mass transfer, reducing side reactions like over-alkylation .

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